2-(3-羟基-4-(4-(4-甲氧基苯氧基)-1H-吡唑-3-基)苯氧基)乙酰肼

描述

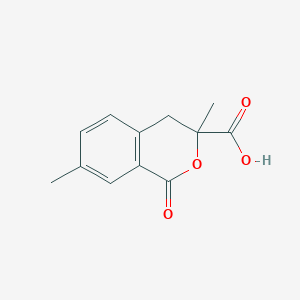

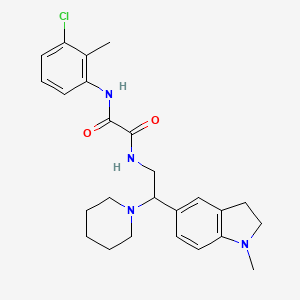

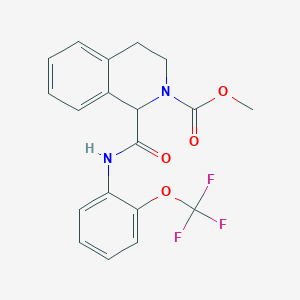

The compound 2-(3-hydroxy-4-(4-(4-methoxyphenoxy)-1H-pyrazol-3-yl)phenoxy)acetohydrazide is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. The presence of a pyrazole ring, a common motif in many pharmacologically active compounds, suggests potential bioactivity. The methoxyphenoxy groups may contribute to the molecule's solubility and its ability to interact with biological targets.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting with the formation of an intermediate chalcone, followed by cyclization reactions. For instance, the synthesis of a similar compound, 2-(4-methoxyphenoxy)acetohydrazide, was achieved by reacting ethyl 2-(4-methoxyphenoxy)acetate with hydrazine hydrate in ethanol . Another related compound was synthesized by cyclization of a carboxylic acid group with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) . These methods suggest that the synthesis of the target compound would also involve strategic functional group transformations and cyclization steps.

Molecular Structure Analysis

The molecular structure of related compounds shows some degree of electronic delocalization, as indicated by the relatively short N—N bond length in 2-(4-methoxyphenoxy)acetohydrazide . This delocalization could affect the reactivity and interaction of the compound with biological targets. The crystal structure of this compound is stabilized by hydrogen bonding, forming sheets in the crystal lattice .

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the presence of functional groups capable of undergoing various organic reactions. For example, the presence of a formyl group in one of the derivatives allows for further functionalization . The pyrazoline derivatives are synthesized through reactions involving base-catalyzed aldol condensation followed by reaction with hydrazine hydrate .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized using various analytical techniques. Infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry are commonly used to confirm the structures of synthesized compounds . The solubility of these compounds in organic solvents like ethanol is also an important physical property, as it facilitates their purification and characterization . Additionally, the antioxidant activity of pyrazoline derivatives has been evaluated in vitro, indicating that these compounds can act as radical scavengers .

科学研究应用

抗病毒和抗菌活性

- Shahar Yar 等人 (2009) 进行的一项研究合成了几种苯氧基乙酸衍生的吡唑啉,包括与所讨论的化学化合物在结构上相关的衍生物。这些衍生物在体外评估了它们的抗病毒活性,尽管在这个系列中没有观察到特定的抗病毒活性 (Shahar Yar 等人,2009)。

- 另一项研究重点介绍了新型 4-[5-(取代苯基)-1-苯基-4,5-二氢-1H-3-吡唑基]-2-甲基苯酚衍生物的合成和评价,以了解它们的抗分枝杆菌活性。其中一种化合物对异烟肼耐药的结核分枝杆菌表现出良好的活性 (M. A. Ali, M. Yar, 2007)。

缓蚀

- Lgaz 等人 (2020) 的研究探索了吡唑啉衍生物在盐酸溶液中作为低碳钢缓蚀剂的用途,通过化学、电化学和计算研究证明了它们的有效性 (Lgaz 等人,2020)。

材料科学和化学

- 一项研究提出了 2-(4-甲酰-2-甲氧基苯氧基)乙酸的新型 1,3,4-噻二唑衍生物的合成,并评估了它们的抗菌活性。这些衍生物表现出显着的活性,突出了吡唑啉类化合物在开发新型抗菌剂中的潜力 (M. Noolvi 等人,2016)。

药理学潜力

- 进行了杂环 1,3,4-恶二唑和吡唑新型衍生物的计算和药理学评估,评估了它们的毒性、抑瘤、抗氧化、镇痛和抗炎作用。这项研究表明了吡唑啉衍生物广泛的药理学潜力,包括抗炎和镇痛作用 (M. Faheem, 2018)。

安全和危害

未来方向

属性

IUPAC Name |

2-[3-hydroxy-4-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]phenoxy]acetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O5/c1-25-11-2-4-12(5-3-11)27-16-9-20-22-18(16)14-7-6-13(8-15(14)23)26-10-17(24)21-19/h2-9,23H,10,19H2,1H3,(H,20,22)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAVYRYDMXCFHQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)OCC(=O)NN)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301328111 | |

| Record name | 2-[3-hydroxy-4-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]phenoxy]acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301328111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49667450 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(3-hydroxy-4-(4-(4-methoxyphenoxy)-1H-pyrazol-3-yl)phenoxy)acetohydrazide | |

CAS RN |

1010868-56-0 | |

| Record name | 2-[3-hydroxy-4-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]phenoxy]acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301328111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2552929.png)

![4,4-dimethyl-1-thioxo-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-8-yl benzoate](/img/structure/B2552936.png)

![N-[6-(4-bromophenyl)-4-methyl-2-oxo-2H-pyran-3-yl]-4-methylbenzenecarboxamide](/img/structure/B2552940.png)

![3-(3,4-difluorobenzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2552943.png)

![2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2552948.png)

![(2Z)-2-amino-3-[(E)-[(naphthalen-2-yl)methylidene]amino]but-2-enedinitrile](/img/structure/B2552949.png)